molecular formula C16H16Cl2N4O2 B10907925 N,N'-bis(2-chloropyridin-3-yl)hexanediamide

N,N'-bis(2-chloropyridin-3-yl)hexanediamide

Cat. No.: B10907925
M. Wt: 367.2 g/mol
InChI Key: ONJLKKJHMOYOKL-UHFFFAOYSA-N
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Description

N,N’-bis(2-chloropyridin-3-yl)hexanediamide is an organic compound with the molecular formula C16H16Cl2N4O2 It is a derivative of hexanediamide, where the hydrogen atoms are replaced by 2-chloropyridin-3-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-chloropyridin-3-yl)hexanediamide typically involves the reaction of hexanediamine with 2-chloropyridine derivatives. One common method involves the use of a coupling agent to facilitate the formation of the amide bonds between the hexanediamine and the 2-chloropyridine groups. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(2-chloropyridin-3-yl)hexanediamide may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. Continuous-flow reactors can significantly improve the reaction rate and product purity compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-chloropyridin-3-yl)hexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The chlorine atoms in the pyridine rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

N,N’-bis(2-chloropyridin-3-yl)hexanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis(2-chloropyridin-3-yl)hexanediamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: This compound is similar in structure but contains different substituents on the hexanediamine backbone.

    N,N’-bis(2-chloropyridin-4-yl)hexanediamide: A closely related compound with the chlorine atoms positioned differently on the pyridine rings.

Uniqueness

N,N’-bis(2-chloropyridin-3-yl)hexanediamide is unique due to the specific positioning of the chlorine atoms on the pyridine rings, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C16H16Cl2N4O2

Molecular Weight

367.2 g/mol

IUPAC Name

N,N'-bis(2-chloropyridin-3-yl)hexanediamide

InChI

InChI=1S/C16H16Cl2N4O2/c17-15-11(5-3-9-19-15)21-13(23)7-1-2-8-14(24)22-12-6-4-10-20-16(12)18/h3-6,9-10H,1-2,7-8H2,(H,21,23)(H,22,24)

InChI Key

ONJLKKJHMOYOKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)CCCCC(=O)NC2=C(N=CC=C2)Cl

Origin of Product

United States

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